2-[Methyl(phenyl)sulfamoyl]butanoic acid
Description
2-[Methyl(phenyl)sulfamoyl]butanoic acid is a sulfonamide-substituted butanoic acid derivative. Its structure features a butanoic acid backbone with a methyl(phenyl)sulfamoyl group (-SO₂N(CH₃)Ph) at the 2-position. For instance, sulfonamide-containing compounds are often explored for anti-inflammatory applications, as seen in patented derivatives of 2-(substituted sulfur)butanoic acids .
Properties
CAS No. |
87712-32-1 |
|---|---|
Molecular Formula |
C11H15NO4S |
Molecular Weight |
257.31 g/mol |
IUPAC Name |
2-[methyl(phenyl)sulfamoyl]butanoic acid |
InChI |
InChI=1S/C11H15NO4S/c1-3-10(11(13)14)17(15,16)12(2)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3,(H,13,14) |
InChI Key |
SDRREQOCWHFQNW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)S(=O)(=O)N(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(phenyl)sulfamoyl]butanoic acid typically involves the reaction of butanoic acid derivatives with sulfonamide reagents. One common method is the reaction of 2-methylbutanoic acid with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of 2-[Methyl(phenyl)sulfamoyl]butanoic acid may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(phenyl)sulfamoyl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The phenylsulfamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the reagents used.
Scientific Research Applications
2-[Methyl(phenyl)sulfamoyl]butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[Methyl(phenyl)sulfamoyl]butanoic acid involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
(a) 3-Methyl-2-[methyl(phenyl)sulfamoyl]butanoic Acid (CAS 871587-52-9)
This positional isomer of the target compound features a methyl group at the 3-position of the butanoic acid chain.
(b) Valsartan (CAS 137862-53-4)
Valsartan, a tetrazole- and pentanoyl-substituted butanoic acid derivative, shares the butanoic acid backbone but differs in functional groups. Its aqueous solubility is reported as 8.499 × 10⁻² g/L at 25°C, attributed to ionizable tetrazole and carboxylate groups . In contrast, the sulfamoyl group in the target compound may confer moderate solubility in polar solvents due to hydrogen-bonding capacity .
(c) 2-(Benzoylamino)-4-(methylsulfonyl)butanoic Acid (CAS 115527-63-4)
This compound replaces the sulfamoyl group with a sulfonyl (-SO₂-) and benzoylamino (-NHCOPh) group. Its molecular weight (285.32 g/mol) and formula (C₁₂H₁₅NO₅S) suggest higher polarity than 2-[methyl(phenyl)sulfamoyl]butanoic acid .
(d) 2-Phenylethyl 2-Methylbutanoate (CAS 24817-51-4)
A non-sulfonamide ester derivative, this compound lacks the polar sulfamoyl and carboxylate groups. Its ester functionality and aromatic phenylethyl group render it highly lipophilic, with applications in flavoring agents rather than therapeutics .
Solubility and Polarity Trends
The target compound’s sulfamoyl group is less ionizable than valsartan’s tetrazole but more polar than ester or alkyl groups. This positions its solubility between highly ionizable drugs like valsartan and nonpolar esters .
Pharmacological Relevance
Sulfonamide derivatives of butanoic acid are frequently investigated for anti-inflammatory activity. For example, patented compounds in highlight 2-(substituted sulfur)butanoic acids as therapeutic candidates for inflammatory diseases . The target compound’s sulfamoyl group may similarly interact with biological targets, though specific activity data are absent in the evidence.
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